13-cis-Retinal

Vue d'ensemble

Description

Le tout-trans-rétinal est un dérivé de la vitamine A et joue un rôle crucial dans le cycle visuel. Il s'agit de la forme aldéhyde de la vitamine A et il est impliqué dans le processus de phototransduction dans la rétine, où il est converti à partir du 11-cis-rétinal lors de l'exposition à la lumière. Cette conversion est essentielle pour la vision car elle déclenche une série de réactions biochimiques qui aboutissent finalement à la perception visuelle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tout-trans-rétinal peut être synthétisé par oxydation du tout-trans-rétinol. Le processus implique généralement l'utilisation d'agents oxydants tels que le chlorochromate de pyridinium (PCC) ou le dioxyde de manganèse (MnO2) dans des conditions contrôlées pour assurer la formation sélective du groupe aldéhyde .

Méthodes de production industrielle

Dans les milieux industriels, le tout-trans-rétinal est souvent produit par fermentation de micro-organismes génétiquement modifiés capables de convertir le bêta-carotène en tout-trans-rétinal. Cette approche biotechnologique est préférée en raison de son efficacité et de sa durabilité par rapport à la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions

Le tout-trans-rétinal subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage en acide tout-trans-rétinoïque.

Réduction : Il peut être réduit en tout-trans-rétinol.

Isomérisation : Il peut s'isomériser en 11-cis-rétinal dans des conditions spécifiques

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le PCC et le MnO2.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Isomérisation : L'exposition à la lumière ou des enzymes spécifiques peuvent catalyser le processus d'isomérisation

Principaux produits formés

Acide tout-trans-rétinoïque : Formé par oxydation.

Tout-trans-rétinol : Formé par réduction.

11-cis-rétinal : Formé par isomérisation

Applications de la recherche scientifique

Le tout-trans-rétinal a de nombreuses applications dans la recherche scientifique :

Biologie : Il est utilisé pour étudier le cycle visuel et la phototransduction dans les cellules rétiniennes.

Médecine : Il est étudié pour son potentiel de traitement des maladies et affections rétiniennes telles que la rétinite pigmentaire.

Chimie : Il sert de composé modèle pour l'étude de la chimie des aldéhydes et des réactions photochimiques.

Industrie : Il est utilisé dans la production de compléments de vitamine A et dans les formulations cosmétiques pour ses bienfaits pour la santé de la peau .

Mécanisme d'action

Le tout-trans-rétinal exerce ses effets principalement par son rôle dans le cycle visuel. Après l'absorption de la lumière, le 11-cis-rétinal est isomérisé en tout-trans-rétinal, qui active ensuite la protéine opsine dans les cellules photoréceptrices. Cette activation déclenche une cascade de réactions biochimiques qui conduisent à la génération d'un signal électrique transmis au cerveau pour le traitement visuel .

Applications De Recherche Scientifique

Dermatological Conditions

13-cis-Retinoic acid, derived from 13-cis-retinal, is extensively used in treating severe dermatological disorders. It is particularly effective for conditions such as:

- Severe nodulocystic acne : Approved for use in the United States since 1982, it significantly reduces acne lesions and prevents scarring.

- Psoriasis : Demonstrates efficacy in managing this chronic skin condition by modulating cell proliferation and differentiation.

- Other skin disorders : Includes conditions like Darier's disease, granuloma annulare, and hidradenitis suppurativa .

The pharmacological properties of 13-cis-retinoic acid allow it to exert antiproliferative effects on keratinocytes, making it a potent treatment option for various skin malignancies.

Oncology

The anticancer properties of 13-cis-retinoic acid have been investigated in several studies. Its applications include:

- Acute Promyelocytic Leukemia (APL) : Used as a differentiation agent, it significantly improves survival rates when combined with chemotherapy.

- Skin cancers : Shows promise in treating precancerous lesions and various skin malignancies, including actinic keratosis and cutaneous T-cell lymphoma .

- Breast and lung cancers : Research indicates potential benefits in managing these cancers through retinoid therapy, although further studies are needed to establish definitive protocols .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve interactions with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions modulate gene transcription related to cell growth and differentiation. The conversion of this compound into biologically active forms like all-trans-retinoic acid is critical for its therapeutic efficacy .

Case Study 1: Acne Treatment

A clinical trial involving 525 subjects demonstrated that treatment with 13-cis-retinoic acid led to significant reductions in acne lesions. Patients reported improved skin texture and reduced inflammation over a treatment period of six months. Side effects included dryness and photosensitivity but were manageable .

Case Study 2: Neuroblastoma

In a study focusing on high-risk neuroblastoma patients, the administration of 13-cis-retinoic acid post-chemotherapy showed a marked decrease in recurrence rates. The study highlighted the importance of RAR-α expression in mediating the therapeutic effects of retinoids .

Pharmacokinetics

The pharmacokinetics of 13-cis-retinoic acid reveal a long terminal half-life, allowing for sustained therapeutic effects. Studies show that plasma concentrations peak approximately four hours post-administration, with a gradual decline over time. The compound's distribution is primarily within the skin and subcutaneous tissues, which correlates with its dermatological applications .

Mécanisme D'action

All-trans-Retinal exerts its effects primarily through its role in the visual cycle. Upon absorption of light, 11-cis-Retinal is isomerized to all-trans-Retinal, which then activates the opsin protein in photoreceptor cells. This activation triggers a cascade of biochemical reactions that lead to the generation of an electrical signal, which is transmitted to the brain for visual processing .

Comparaison Avec Des Composés Similaires

Composés similaires

11-cis-rétinal : La forme isomère impliquée dans le cycle visuel.

Tout-trans-rétinol : La forme alcoolique de la vitamine A.

Acide tout-trans-rétinoïque : La forme acide carboxylique utilisée dans les traitements dermatologiques

Unicité

Le tout-trans-rétinal est unique en raison de son rôle spécifique dans le cycle visuel. Contrairement à ses isomères et dérivés, il participe directement au processus de phototransduction, ce qui le rend indispensable à la vision. Sa capacité à s'isomériser et à déclencher une réponse biologique lors de l'exposition à la lumière le différencie des autres rétinoïdes .

Activité Biologique

13-cis-Retinal, a geometric isomer of retinal, plays a crucial role in the visual cycle and has significant implications in various biological processes. This compound is particularly important due to its involvement in vision and potential therapeutic applications in dermatology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and clinical significance.

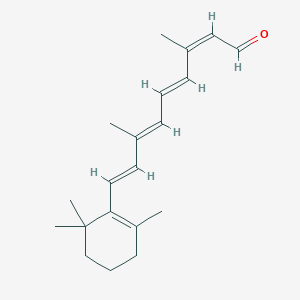

This compound (CHO) is a derivative of vitamin A and is structurally characterized by a double bond configuration that differs from its all-trans counterpart. Its unique structure contributes to its specific biological functions.

Visual Cycle Inhibition

this compound acts as an inhibitor in the visual cycle, particularly affecting the regeneration of rhodopsin. It has been shown to inhibit the enzyme retinoid isomerase, which is crucial for converting all-trans-retinal to 11-cis-retinal, a necessary step for visual phototransduction . This inhibition can lead to altered visual sensitivity and has implications for conditions such as retinitis pigmentosa.

Impact on Retinoid Metabolism

Research indicates that this compound influences retinoid metabolism significantly. In experimental models, administration of this compound resulted in increased levels of all-trans retinyl esters while decreasing 11-cis retinol levels . This suggests that this compound may alter the balance of retinoid species within the retina, impacting overall visual function.

Biological Activity in Clinical Applications

Dermatological Uses

this compound has been extensively studied for its therapeutic effects in dermatology, particularly in treating acne and other skin disorders. Its efficacy is often attributed to its ability to modulate cellular differentiation and proliferation, acting similarly to all-trans-retinoic acid but with different pharmacokinetic properties .

Oncological Implications

In oncology, this compound has shown promise in reducing the incidence of non-melanoma skin cancers. A study involving patients with a history of skin cancer demonstrated that treatment with 13-cis-retinoic acid (a metabolite of this compound) reduced tumor recurrence rates . The compound's ability to influence gene expression related to cell growth and differentiation underlies its potential as a chemopreventive agent.

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion into various active forms through enzymatic reactions. It can be metabolized into 13-cis-retinoic acid, which exhibits different biological activities compared to its parent compound. Key enzymes involved include retinaldehyde dehydrogenases and cytochrome P450 enzymes .

Table: Metabolic Pathways of this compound

| Enzyme | Reaction | Product |

|---|---|---|

| Retinaldehyde dehydrogenase | Oxidation of this compound | 13-cis-retinoic acid |

| Cytochrome P450 | Hydroxylation of retinoids | Various hydroxylated forms |

| Isomerase | Conversion between cis and trans forms | All-trans retinol |

Case Studies

Case Study: Visual Cycle Modulation

A study conducted on rats demonstrated that administration of isotretinoin (a derivative of 13-cis-retinoic acid) led to significant changes in retinoid accumulation in retinal pigment epithelium (RPE) tissues. The results indicated a marked decrease in 11-cis retinal levels while increasing all-trans retinyl esters, demonstrating the compound's role in modulating visual cycle dynamics .

Case Study: Dermatological Efficacy

In a clinical trial involving patients with severe acne, treatment with oral isotretinoin resulted in significant improvement in skin condition. The study highlighted the compound's ability to reduce sebum production and promote cellular turnover, leading to decreased acne lesions .

Propriétés

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859212 | |

| Record name | (13cis)-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-86-6, 514-85-2 | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and this compound. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]

ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []

ANone: this compound shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []

ANone: this compound exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, this compound typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in this compound, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing this compound from other retinal isomers and understanding its behavior in biological systems.

ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of this compound. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including this compound, in various visual pigments. []

ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.

ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of this compound is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve this compound stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.